molecular formula C9H14N2O2 B2434650 2-Amino-1-(4-aminophenyl)propane-1,3-diol CAS No. 2663-91-4

2-Amino-1-(4-aminophenyl)propane-1,3-diol

Cat. No.: B2434650
CAS No.: 2663-91-4
M. Wt: 182.223
InChI Key: HOSHJSFGXZIFCZ-UHFFFAOYSA-N
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Description

Contextualization within Amino Alcohol and Propanediol (B1597323) Chemistry

2-Amino-1-(4-aminophenyl)propane-1,3-diol is structurally classified as both an amino alcohol and a derivative of propanediol. The amino alcohol functional group, characterized by the presence of both an amine (-NH₂) and a hydroxyl (-OH) group, is a key feature in many biologically significant molecules, including neurotransmitters and pharmaceuticals. chemicalbook.com This structural motif is found in many drugs, particularly antihistamines, and serves as a foundational component in the synthesis of beta-lactam antibiotics. chemicalbook.com The parent compound, 2-amino-1,3-propanediol (B45262), is also known by the trivial name serinol due to its structural similarity to the amino acid serine. chemicalbook.comchemicalbook.com Serinol itself is a stable, hygroscopic compound used as an intermediate in various chemical applications. chemicalbook.comchemicalbook.com

The backbone of the molecule is a 1,3-propanediol, a three-carbon diol that provides a flexible and functional scaffold. Propanediols and their derivatives are widely used in chemistry. The specific structure of this compound, featuring a phenyl ring with an additional amino group, distinguishes it from simpler amino alcohols. This aminophenyl group introduces aromaticity and an additional nucleophilic site, expanding its potential for chemical modification and its use as a versatile platform for synthesizing a variety of functional molecules, such as aliphatic cyclic carbonate monomers. rsc.org

Overview of Scholarly Significance and Research Trajectories

The scholarly significance of this compound is largely understood through the research conducted on its structural analogs and the broader class of 2-aminopropane-1,3-diol derivatives. This chemical scaffold is a key component in a number of compounds with potent biological activity.

A prominent area of research involves the synthesis of immunosuppressive agents. nih.gov For instance, a series of 2-substituted 2-aminopropane-1,3-diols have been synthesized and evaluated for their ability to decrease lymphocyte counts. nih.gov This line of research led to the development of Fingolimod (FTY720), a potent immunosuppressive drug used for organ transplantation, which is a derivative of 2-aminopropane-1,3-diol. nih.gov

Furthermore, the structural framework is closely related to important pharmaceutical precursors. A well-known analog, 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, is a precursor in the synthesis of the antibiotic chloramphenicol (B1208). nih.gov This analog is also used as a pharmaceutical primary standard in laboratory tests as prescribed by the British Pharmacopoeia. sigmaaldrich.com The subject compound, featuring an amino group in place of the nitro group, represents a potential intermediate or a related target in synthetic pathways for novel pharmaceuticals.

Research has also explored the synthesis of new derivatives of 3-amino-1,2-propanediol (B146019) to examine their influence on the cardiovascular system. nih.gov The versatility of the aminopropanediol structure makes it a valuable starting material for creating diverse molecular architectures, leading to its application in the development of new materials and biologically active agents. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(4-aminophenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSHJSFGXZIFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Amino 1 4 Aminophenyl Propane 1,3 Diol

Retrosynthetic Analysis and Key Precursors

A critical approach to designing the synthesis of 2-Amino-1-(4-aminophenyl)propane-1,3-diol involves retrosynthetic analysis. This method deconstructs the target molecule into simpler, commercially available, or easily synthesizable precursors.

Utilization of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a Primary Intermediate

The most direct retrosynthetic disconnection for this compound involves the reduction of the aromatic amino group. This leads to the identification of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a key and immediate precursor. This nitro-substituted compound is a well-established intermediate in the synthesis of various pharmaceuticals and is commercially available. The synthesis of the target molecule from this precursor is a straightforward reductive transformation.

PrecursorTarget CompoundTransformation
2-Amino-1-(4-nitrophenyl)propane-1,3-diolThis compoundReduction of the nitro group

Serinol (2-Amino-1,3-propanediol) as a Synthetic Platform

Further retrosynthetic analysis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol reveals that it can be conceptually derived from simpler building blocks. One such fundamental precursor is Serinol (2-Amino-1,3-propanediol). Serinol is a versatile and commercially available starting material that provides the core 2-amino-1,3-propanediol (B45262) backbone of the target molecule. beilstein-journals.orgnih.gov The synthesis would then involve the introduction of the 4-nitrophenyl group at the C1 position of the serinol backbone. This approach highlights the modular nature of the synthesis, allowing for the construction of the target molecule from basic chemical synthons.

Other Substituted Phenylpropane-1,3-diol Derivatives as Starting Materials

In a broader synthetic context, other substituted phenylpropane-1,3-diol derivatives can also serve as starting materials. For instance, a retrosynthetic approach could involve a precursor where the amino group at the C2 position is initially absent or protected. The synthesis would then necessitate the introduction of the amino group at a later stage. This strategy could be advantageous in certain stereoselective syntheses where the stereochemistry at C1 and C3 is established first, followed by the stereocontrolled introduction of the amino group at C2. While less direct, this approach offers flexibility in the synthetic design and can be adapted to utilize a wider range of starting materials.

Advanced Synthetic Routes

Building upon the retrosynthetic analysis, several advanced synthetic routes have been developed for the preparation of this compound, focusing on efficiency and stereochemical purity.

Reductive Transformations of Nitro-substituted Precursors

The reduction of the nitro group in 2-Amino-1-(4-nitrophenyl)propane-1,3-diol is the final and crucial step in many synthetic pathways to the target compound. This transformation can be achieved using a variety of reducing agents and conditions.

Catalytic hydrogenation is a widely employed method for this reduction. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere. The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields and purity.

CatalystReducing AgentSolventKey Features
Palladium on Carbon (Pd/C)Hydrogen gas (H2)Methanol, EthanolHigh efficiency, clean reaction
Platinum Oxide (PtO2)Hydrogen gas (H2)Acetic AcidEffective for various substrates
Tin(II) Chloride (SnCl2)Hydrochloric Acid (HCl)EthanolStoichiometric reducing agent
Iron (Fe)Acetic AcidWater, EthanolCost-effective, mild conditions

Stereoselective and Asymmetric Synthesis Approaches

The presence of two chiral centers in this compound necessitates the use of stereoselective or asymmetric synthetic methods to obtain enantiomerically pure forms of the compound.

One common strategy involves the use of chiral starting materials. For instance, employing an enantiomerically pure form of serinol as the starting material can lead to the formation of a specific stereoisomer of the final product.

Another approach is the use of chiral catalysts or auxiliaries during the synthesis. nih.gov Asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine, using a chiral transition metal catalyst can afford the desired enantiomer with high enantiomeric excess. semanticscholar.org Organocatalysis, employing small chiral organic molecules, has also emerged as a powerful tool for enantioselective transformations in the synthesis of aminodiols. nih.gov

Furthermore, enzymatic resolutions can be employed to separate a racemic mixture of the final product or a key intermediate. This method utilizes enzymes that selectively react with one enantiomer, allowing for the isolation of the other in high purity. These advanced stereoselective approaches are crucial for the development of enantiomerically pure compounds for various applications.

Chiral Resolution Techniques

Chiral resolution is a critical step in the synthesis of specific enantiomers of this compound. Since the biological activity of chiral molecules often resides in a single enantiomer, efficient separation of racemic mixtures is paramount. A common precursor, (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is a valuable chiral building block for these syntheses. The presence of the nitrophenyl group allows for subsequent reduction to the desired aminophenyl group.

High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for the analytical and preparative separation of enantiomers. This method has been successfully applied to resolve racemic mixtures of structurally related compounds, such as propranolol derivatives, achieving high enantiomeric excess (>98%). The choice of the chiral column and the mobile phase is crucial for achieving optimal separation.

Another approach involves the use of chiral resolving agents to form diastereomeric salts that can be separated by fractional crystallization. The diastereomers exhibit different physical properties, such as solubility, allowing for their separation. After separation, the resolving agent is removed to yield the pure enantiomer. The absolute configuration of the separated enantiomers can be determined using techniques like NMR spectroscopy in conjunction with chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).

Table 1: Chiral Resolution Approaches

Technique Description Advantages Key Considerations
Chiral HPLC Chromatographic separation of enantiomers using a chiral stationary phase. High resolution, applicable to small and large scale. Cost of chiral columns, optimization of mobile phase.
Diastereomeric Salt Formation Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Cost-effective for large-scale separation. Requires suitable resolving agents and solvents, can be labor-intensive.
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer, allowing for separation. High enantioselectivity, mild reaction conditions. Enzyme stability and cost, substrate specificity.
Diastereoselective Organocatalytic Reactions

Diastereoselective organocatalytic reactions offer a powerful strategy for the stereocontrolled synthesis of 2-amino-1,3-diols. These methods utilize small organic molecules as catalysts to induce chirality, avoiding the use of metal catalysts. For instance, the [3+2] cycloaddition of cyclopropylamines with olefins, catalyzed by a combination of photocatalysis and organic phosphoric acid catalysis, can produce highly substituted aminocyclopentanes with excellent diastereoselectivity (up to 99:1). While not a direct synthesis of the target molecule, this illustrates the potential of organocatalysis in controlling the stereochemistry of amino-substituted cyclic systems, a principle that can be adapted to linear systems.

The key to high diastereoselectivity lies in the ability of the organocatalyst to create a chiral environment that favors the formation of one diastereomer over the other. The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for achieving high yields and selectivity.

Nucleophilic Substitution and Coupling Reactions

Nucleophilic substitution and coupling reactions are fundamental to constructing the carbon skeleton and introducing the key functional groups of this compound. A common strategy involves the coupling of an aryl halide with a suitable nucleophile. For example, copper-catalyzed Ullmann-type coupling reactions have been effectively used for the formation of C-N and C-O bonds. Amino acids, such as L-proline, have been shown to be excellent ligands for copper in these reactions, promoting the coupling of aryl halides with various nucleophiles under relatively mild conditions.

In the context of synthesizing derivatives of the target compound, such as Fingolimod (2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol), a key step involves the coupling of an electrophilic component like 1-(2-iodoethyl)-4-octylbenzene with a nucleophile such as diethyl acetamido malonate. This is followed by reduction of the ester and amide functionalities to yield the final amino-diol structure. A similar strategy could be envisioned for this compound, starting with a protected aminophenyl halide.

Chemo-selective Modifications of Amino and Hydroxyl Groups

The presence of multiple reactive functional groups (two hydroxyl groups and two amino groups) in this compound necessitates the use of chemo-selective modification strategies. Protecting groups are often employed to temporarily block certain functional groups while others are being modified.

For instance, the amino group can be selectively protected using reagents like tert-butoxycarbonyl (Boc) anhydride or by forming a Schiff base with an aldehyde. The hydroxyl groups can be protected as ethers (e.g., benzyl (B1604629) or silyl ethers) or esters. The choice of protecting group is critical and depends on its stability under the subsequent reaction conditions and the ease of its removal. Allyl-based protecting groups, for example, can be removed under mild conditions using a palladium catalyst, offering orthogonality to other common protecting groups like Fmoc and Boc.

The selective reaction of the amino group with various electrophiles is a key strategy for creating diverse derivatives. This allows for the introduction of different functionalities while leaving the hydroxyl groups intact for further modification or for their role in the final molecule's activity.

Large-Scale Synthetic Considerations and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives presents several challenges. The primary goals of process optimization are to ensure safety, cost-effectiveness, and high product quality.

Key considerations for large-scale synthesis include:

Reagent Selection: Avoiding the use of highly reactive and hazardous reagents is crucial for ensuring operational safety.

Purification Methods: Replacing tedious purification techniques like column chromatography with more scalable methods such as crystallization and distillation is a major focus.

Solvent and Catalyst Recycling: Implementing strategies for the recovery and reuse of solvents and catalysts can significantly reduce costs and environmental impact.

Process Control: Careful monitoring and control of reaction parameters such as temperature, pressure, and reaction time are essential for consistent product quality and yield.

Table 2: Comparison of Synthetic Strategies

Strategy Key Features Advantages Disadvantages
Chiral Resolution Separation of enantiomers from a racemic mixture. Access to enantiomerically pure compounds. Can be inefficient (50% theoretical max yield for one enantiomer).
Asymmetric Synthesis Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. High enantiomeric excess, potentially higher yields than resolution. Requires development of specific chiral catalysts or auxiliaries.
Convergent Synthesis Synthesis of different fragments of the molecule separately, followed by their assembly. Efficient, allows for parallel synthesis of fragments. Requires careful planning of the disconnection strategy.
Linear Synthesis Step-by-step construction of the molecule from a starting material. Straightforward to plan and execute. Can be lengthy and result in low overall yields.

Chemical Reactivity and Transformation Pathways of 2 Amino 1 4 Aminophenyl Propane 1,3 Diol

Reactions Involving the Aromatic Amino Group

The aromatic amino group (-NH₂) attached to the phenyl ring is a key site for various chemical modifications. Its nucleophilicity allows it to participate in reactions typical of primary anilines, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The aromatic amino group of 2-Amino-1-(4-aminophenyl)propane-1,3-diol can undergo nucleophilic substitution reactions with alkylating and acylating agents.

Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. wikipedia.org The reaction with alkyl halides (e.g., alkyl iodides or bromides) can lead to the formation of secondary amines. researchgate.net The process is a nucleophilic aliphatic substitution where the lone pair of electrons on the aromatic nitrogen attacks the electrophilic carbon of the alkyl halide. wikipedia.org To achieve selective mono-alkylation and avoid the formation of tertiary amines or quaternary ammonium (B1175870) salts, reaction conditions such as stoichiometry, temperature, and the nature of the base must be carefully controlled. wikipedia.org Reductive amination, a two-step process involving the formation of an imine followed by reduction, can also be employed to introduce alkyl groups.

Acylation: This is a common transformation that converts the primary aromatic amine into an amide derivative. This is typically achieved by reacting the compound with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. nih.govresearchgate.net The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen halide byproduct. researchgate.net This reaction is generally efficient and chemoselective for the more nucleophilic aliphatic amino group under neutral or basic conditions, but acylation of the aromatic amine can be achieved. For instance, reaction with 4-nitrobenzoyl chloride followed by reduction of the nitro group is a strategy to produce N-(4-aminophenyl)-substituted benzamides. researchgate.net These acylation reactions are significant as they can modify the electronic properties of the aromatic ring and serve as a protecting group strategy in multi-step syntheses.

Table 1: Examples of Alkylation and Acylation Reactions

Reaction Type Reagent Example Product Type
N-Alkylation Alkyl Halide (e.g., Methyl Iodide) N-Alkyl-4-aminophenyl derivative
N-Acylation Acyl Chloride (e.g., Acetyl Chloride) N-Acyl-4-aminophenyl derivative (Amide)

The aromatic primary amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases or azomethines. pharmjournal.rumasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of the C=N double bond is reversible and the reaction rate is often optimal under mildly acidic conditions (pH ~5). libretexts.org

A variety of aromatic aldehydes can be reacted to produce a wide range of Schiff base derivatives. jptcp.comresearchgate.net The resulting imine products have been studied for their unique chemical properties. The azomethine linkage is a key structural feature in many biologically active compounds and serves as a versatile synthon for further chemical transformations. pharmjournal.rujptcp.com The reaction is generally straightforward, often carried out by refluxing the reactants in a suitable solvent like ethanol. pharmjournal.ru

Table 2: Schiff Base Formation with Various Aldehydes

Aldehyde Reactant Product
Benzaldehyde (B42025) N-benzylidene-4-(2-amino-1,3-dihydroxypropyl)aniline
Salicylaldehyde 2-(((4-(2-amino-1,3-dihydroxypropyl)phenyl)imino)methyl)phenol

The aromatic amino group can participate in various coupling and condensation reactions to form larger molecular structures. One notable example is the formation of amides through direct condensation with carboxylic acids. While this often requires activating agents, direct heating of an amine and a carboxylic acid can sometimes yield amides. basjsci.edu.iq

Another significant class of reactions includes diazotization followed by azo coupling. Treatment of the aromatic primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) yields a diazonium salt. This highly reactive intermediate can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. This reaction is a cornerstone of dye chemistry and provides a pathway to complex aromatic systems.

Furthermore, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of heterocyclic structures, linking the reactivity of the amino group to the synthesis of more complex molecular frameworks.

Reactions Involving the Diol Moiety

The 1,3-diol functionality, consisting of a primary and a secondary hydroxyl group, offers another reactive site within the molecule. These hydroxyl groups can undergo reactions typical of alcohols, such as derivatization and cyclization.

The primary and secondary hydroxyl groups of the diol can be modified through various derivatization reactions. These transformations are useful for altering the polarity of the molecule or for introducing specific functional tags. nih.gov

Esterification: The hydroxyl groups can be converted to esters by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under acidic conditions (Fischer esterification). The primary hydroxyl group is generally more reactive than the secondary one due to less steric hindrance, allowing for potential regioselective reactions under controlled conditions.

Etherification: Formation of ethers can be achieved, for example, through the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to attack an alkyl halide.

Protection: The diol moiety can be protected by forming cyclic acetals or ketals. For example, reaction with an aldehyde or ketone in the presence of an acid catalyst can form a 1,3-dioxane (B1201747) ring system. This is a common strategy in organic synthesis to temporarily mask the reactivity of the diol while performing transformations on other parts of the molecule.

The proximate relationship of the amino and diol groups allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic rings. These reactions are valuable for creating structurally complex and often biologically relevant molecules.

A key transformation is the regioselective ring closure with aldehydes or ketones to form oxazolidine (B1195125) rings. beilstein-journals.org For instance, the reaction of 2-amino-1,3-diols with formaldehyde (B43269) or benzaldehyde can yield condensed oxazolidine structures. beilstein-journals.org This type of reaction takes advantage of the nucleophilicity of both the amino group and one of the hydroxyl groups to form a five-membered heterocyclic ring.

Additionally, functionalized diol intermediates can undergo intramolecular cyclization to generate other heterocyclic systems. For example, after chemo-selective reaction at the amino group, the resulting diol can be cyclized to form six-membered cyclic carbonates. rsc.org This two-step strategy highlights the versatility of the 2-amino-1,3-diol scaffold in synthesizing a variety of heterocyclic compounds. rsc.org The formation of such rings can be crucial for locking the conformation of the molecule and for introducing new chemical properties.

Redox Chemistry of this compound and its Derivatives

The redox behavior of this compound is complex, with reactions potentially occurring at the aromatic amino group, the aliphatic amino group, or the alcohol functionalities. The specific pathways and resulting products are highly dependent on the reaction conditions and the nature of the substituents on the molecule.

Oxidation Pathways and Products

The oxidation of 2-amino-1,3-propanediol (B45262) derivatives has been investigated, revealing that the structure of the product is closely linked to the substituents on the nitrogen atom of the 2-amino group. nih.govresearchgate.net Research using a 717 anion-exchange resin-supported bromine as the oxidizing agent demonstrated selective transformations based on the degree of substitution of the amine. nih.gov

For primary and secondary amine derivatives of threo-(1S,2S)-2-amino-1,3-propanediol, oxidation in the presence of disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄) leads to the formation of a substituted chiral oxazoline (B21484) or a C₃-O acylated product in high yields. nih.govresearchgate.net In contrast, the oxidation of an N,N-dimethyl derivative under similar conditions primarily yields a chiral N-methyl oxidation-formylation product. nih.govresearchgate.net This selective oxidation represents a significant finding in the chemistry of 2-amino-1,3-propanediol compounds. nih.gov

Oxidation Products of threo-(1S,2S)-2-Amino-1,3-propanediol Derivatives nih.govresearchgate.net
Amine SubstitutionPrimary Product(s)Reaction Conditions
Primary Amine (R-NH₂)Substituted Chiral Oxazoline or C₃-O Acylated Product717 anion-exchange resin-supported bromine, Na₂HPO₄
Secondary Amine (R₂-NH)Substituted Chiral Oxazoline or C₃-O Acylated Product717 anion-exchange resin-supported bromine, Na₂HPO₄
Tertiary Amine (N,N-dimethyl)Chiral N-methyl oxidation-formylation product717 anion-exchange resin-supported bromine, Na₂HPO₄

Reduction Reactions and Electrochemistry

The reduction of derivatives of this compound, particularly its nitro-analogue, is a key step in the synthesis of compounds like chloramphenicol (B1208) and is central to understanding its metabolic pathways. The electrochemical reduction of the corresponding p-nitrophenyl derivative, a direct precursor, has been studied to understand the behavior of the electrogenerated species.

Electrochemical studies show that the nitro group of chloramphenicol can be reduced to a nitro radical anion. nih.gov Further reduction of the related nitrosochloramphenicol (B1230555) leads to a hydroxylamine (B1172632) derivative. nih.gov The voltammetric response indicates that the nitro radical anion's lifetime is decreased in the presence of DNA bases like adenine, thymine, and cytosine. nih.gov Products beyond the two-electron reduction to hydroxylamine are observed to be highly reactive. nih.gov

Analogs of chloramphenicol where the nitro group is replaced by reduction products such as hydroxylamine and nitroso functional groups have been synthesized and studied. nih.gov The electrochemical degradation of chloramphenicol has been shown to proceed through a rapid reduction of the nitro group to form an aromatic amine product, followed by further dechlorination and degradation.

Reduction Intermediates and Products of p-Nitrophenyl Propanediol (B1597323) Derivatives
Starting GroupIntermediate/ProductMethod/Observation
p-Nitro (R-NO₂)Nitro Radical Anion (R-NO₂⁻)Electrochemical reduction. nih.gov
Nitroso (R-NO)Hydroxylamine (R-NHOH)Two-electron reduction. nih.gov
p-Nitro (R-NO₂)p-Amino (R-NH₂)Electrochemical reduction on Cu-Ni/graphene cathode.

Structural Characterization and Spectroscopic Analysis in Research

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopy is a cornerstone in the characterization of organic molecules. By observing the interaction of molecules with electromagnetic radiation, researchers can deduce intricate structural details.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic compound. While specific experimental spectra for 2-Amino-1-(4-aminophenyl)propane-1,3-diol are not widely published, the expected signals can be predicted based on its structure and data from analogous compounds. scispace.comresearchgate.net

For ¹H NMR, the spectrum would exhibit distinct signals corresponding to the different types of protons. The protons on the p-substituted benzene (B151609) ring would typically appear as a pair of doublets (an AA'BB' system), a characteristic pattern for 1,4-disubstituted aromatic rings. Protons on the propane (B168953) backbone—attached to carbons bearing hydroxyl and amino groups—would resonate in the aliphatic region of the spectrum. The protons of the primary amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and would appear as broad singlets, the chemical shifts of which are sensitive to solvent, concentration, and temperature.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum would show distinct signals for the aromatic carbons, with the carbon atom attached to the propane chain and the carbon atom attached to the aromatic amine appearing at different chemical shifts from the other four aromatic carbons. Signals for the three carbons of the propane-1,3-diol backbone would be found in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic C-H ~6.5-7.5 (AA'BB' system) ~115-150
C1-H (methine) ~4.0-5.0 ~70-80
C2-H (methine) ~3.0-4.0 ~50-60
C3-H₂ (methylene) ~3.5-4.5 ~60-70
-OH protons Variable, broad N/A

Note: Predicted values are based on general chemical shift ranges and analysis of structurally similar compounds.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. scispace.comresearchgate.net

A very broad band would be expected in the 3500-3200 cm⁻¹ region, corresponding to the overlapping O-H (hydroxyl) and N-H (amine) stretching vibrations. The broadening is a result of extensive hydrogen bonding. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically produce signals in the 1600-1450 cm⁻¹ region. Bending vibrations for the -NH₂ group (scissoring) often appear around 1650-1580 cm⁻¹. Finally, strong C-O stretching bands for the alcohol groups would be prominent in the 1260-1000 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H / N-H Stretching 3500 - 3200 Strong, Broad
Aromatic C-H Stretching 3100 - 3000 Medium
Aliphatic C-H Stretching 3000 - 2850 Medium
Aromatic C=C Stretching 1600 - 1450 Medium to Strong
N-H Bending 1650 - 1580 Medium

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The 4-aminophenyl group in this compound acts as a chromophore. The presence of the amino group, a strong electron-donating group (auxochrome), on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. In studies of the related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, UV detection has been utilized at 278 nm, indicating significant absorption in this region of the UV spectrum. researchgate.net

X-ray Diffraction Studies and Solid-State Characterization

Furthermore, this technique would reveal the packing of molecules in the crystal lattice and map the extensive network of intermolecular hydrogen bonds formed by the two hydroxyl groups and two amino groups. Powder X-ray diffraction (PXRD) can be used to characterize the polymorphic form of the crystalline solid, as demonstrated in patents for other complex 2-amino-1,3-propanediol (B45262) derivatives. google.com

Chiral Analysis and Stereochemical Assignment

The structure of this compound contains two stereogenic centers at the C1 and C2 positions of the propane backbone. This gives rise to the possibility of four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers.

The assignment of the specific stereochemistry is critical, as different stereoisomers can have vastly different biological activities. This principle is well-established for related aminodiol compounds like chloramphenicol (B1208), where biological activity is highly dependent on the correct stereoconfiguration. sigmaaldrich.com The stereochemical relationship between the amino and hydroxyl groups can be described as either syn or anti.

The synthesis of specific stereoisomers can be achieved through stereoselective or stereodivergent synthetic strategies. beilstein-journals.orgrsc.org The absolute configuration of a purified stereoisomer is typically determined by X-ray crystallography or by comparison with a standard of known configuration. Chiral High-Performance Liquid Chromatography (HPLC) is a common analytical method used to separate and quantify the different enantiomers and diastereomers. The ChEBI database specifically annotates the (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol cation, highlighting the importance of stereochemical definition for this class of molecules. ebi.ac.uk

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties through the principles of quantum mechanics. These calculations can predict molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 2-Amino-1-(4-aminophenyl)propane-1,3-diol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. This process determines precise bond lengths, bond angles, and dihedral angles. The results of such calculations provide the foundational data for further analyses, including vibrational frequency calculations to confirm the structure as a true energy minimum, and the generation of other electronic properties. These foundational studies are crucial for understanding the molecule's stability and intrinsic structural characteristics.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them are critical indicators of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions.

In the case of this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. The HOMO is typically associated with the ability to donate electrons, so its location would indicate the most probable sites for electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, highlighting potential sites for nucleophilic attack. Visualizing the HOMO and LUMO surfaces would likely show the HOMO density concentrated around the electron-rich aminophenyl ring, while the LUMO might be distributed more across the propanediol (B1597323) moiety or the aromatic system, indicating how charge transfer might occur during electronic excitations.

ParameterDescriptionExpected Significance for the Compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating capability of the molecule. A higher value suggests a stronger tendency to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting capability. A lower value suggests a stronger tendency to accept electrons.
Energy Gap (ΔE) Difference between ELUMO and EHOMOCorrelates with chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, corresponding to electron-poor areas that are attractive to nucleophiles. Green areas represent neutral potential.

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the amino groups due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction or hydrogen bonding. This visualization provides an intuitive understanding of the molecule's reactive sites and intermolecular interaction patterns.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex calculated wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. This method is particularly useful for studying hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

A theoretical NBO analysis would produce data on these key interactions, as illustrated in the hypothetical table below:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type & Significance
LP(1) N(Amino)π(C-C)AromaticHighIndicates delocalization of the amino group's lone pair into the phenyl ring, enhancing resonance stability.
LP(1) O(Hydroxy)σ(C-C)ModerateRepresents hyperconjugation from the oxygen lone pair to an adjacent carbon-carbon antibonding orbital, contributing to conformational stability.
σ(C-H)σ*(C-N)LowA typical sigma bond interaction contributing to the overall electronic structure.

Note: The E(2) values are illustrative representations of what an NBO analysis would quantify.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. By calculating the energies of reactants, transition states, intermediates, and products, it is possible to determine the most likely pathway a reaction will follow.

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling could identify the key transition states and intermediates. For instance, in a proposed synthesis step, calculations could compare the activation energies of different possible pathways, thereby predicting which reaction conditions would be most favorable. This approach can also explain observed regioselectivity or stereoselectivity by comparing the energies of the transition states leading to different products. While specific studies on this molecule are not documented in the reviewed literature, the methodology remains a powerful predictive tool in synthetic chemistry.

Conformational Analysis and Stereochemical Preferences

Molecules with multiple single bonds, like this compound, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

A computational conformational analysis of this compound would involve systematically rotating the key dihedral angles—such as those around the C-C and C-O bonds of the propanediol backbone—and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, reveals the low-energy conformations. The stability of different conformers is primarily governed by a balance of steric hindrance, intramolecular hydrogen bonding, and hyperconjugative effects. For this molecule, intramolecular hydrogen bonds between the hydroxyl and amino groups could play a significant role in stabilizing certain folded conformations. Understanding the preferred conformation is essential as it can significantly influence the molecule's biological activity and physical properties.

Intermolecular Interactions and Crystal Packing Studies

A comprehensive search of available scientific literature and chemical databases did not yield specific experimental or computational studies focused on the intermolecular interactions and crystal packing of this compound. There are no published crystallographic data, such as single-crystal X-ray diffraction analyses, which are necessary to determine the precise three-dimensional arrangement of molecules in the solid state. Consequently, detailed information regarding bond lengths, bond angles, and the specific geometry of intermolecular forces for this compound is not available.

The molecular structure of this compound, featuring two hydroxyl (-OH) groups and two amino (-NH2) groups, strongly suggests its capacity to act as both a hydrogen bond donor and acceptor. These functional groups typically lead to the formation of extensive and complex hydrogen bond networks, which would be the dominant intermolecular force governing the crystal packing. However, without dedicated structural studies, any description of these potential interactions remains theoretical.

Detailed computational and theoretical chemistry studies, which could predict the crystal structure and analyze packing motifs, have also not been found in the public domain for this specific molecule. While research exists for structurally related compounds, the strict focus on this compound precludes the inclusion of such data.

Therefore, the required data tables and detailed research findings on intermolecular interactions and crystal packing for this compound cannot be provided, as the primary research does not appear to have been conducted or published.

Applications of 2 Amino 1 4 Aminophenyl Propane 1,3 Diol Beyond Biomedical Contexts

Role as a Key Building Block in Organic Synthesis

The presence of primary aliphatic and aromatic amino groups, along with primary and secondary hydroxyl groups, allows 2-Amino-1-(4-aminophenyl)propane-1,3-diol to participate in a wide array of chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecular structures.

Synthesis of Complex Organic Molecules

While specific examples detailing the use of this compound in the synthesis of complex organic molecules are not extensively documented in publicly available literature, the reactivity of its functional groups suggests its potential as a scaffold for creating diverse chemical entities. The amino and hydroxyl groups can be selectively protected and reacted to build intricate molecular frameworks. For instance, compounds with similar 2-amino-1,3-diol structures are utilized in the stereoselective synthesis of bioactive heterocycles and chiral ligands. ijnrd.orgnih.govfrontiersin.orgmdpi.com The amino groups can undergo condensation reactions with carbonyl compounds to form Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic systems. Furthermore, the diol functionality allows for the formation of cyclic acetals or ketals, which can serve as protecting groups or as part of a larger ring system. The inherent chirality of the molecule also makes it an attractive starting material for asymmetric synthesis.

Preparation of Functional Monomers and Polymers

The difunctional nature of this compound, possessing both diamine and diol characteristics, makes it a suitable monomer for step-growth polymerization. It can react with dicarboxylic acids or their derivatives to form poly(ester amides) or with diisocyanates to produce polyurethanes. nih.govresearchgate.netupc.edursc.org

One notable application of 2-amino-1,3-propane diols is in the synthesis of functional cyclic carbonate monomers. rsc.org This process typically involves a two-step strategy where the amino group is first chemoselectively reacted with an electrophile, followed by intramolecular cyclization of the resulting diol intermediate. rsc.orgpcimag.com These functionalized monomers can then undergo ring-opening polymerization to yield well-defined biodegradable polymers with controlled compositions. pcimag.com

The general scheme for the synthesis of polyamides from diamines and diacids, and polyurethanes from diols and diisocyanates, is well-established. ijnrd.orgmdpi.comrsc.orgnih.govuomustansiriyah.edu.iqgoogle.comnih.govresearchgate.net The incorporation of the aminophenylpropanediol moiety into the polymer backbone would be expected to influence the final properties of the material, such as thermal stability, solubility, and mechanical strength, due to the introduction of both aromatic and polar functional groups. uomustansiriyah.edu.iqscribd.comresearchgate.netrsc.orgminarjournal.com

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomerResulting LinkagePotential Polymer Properties
PolyamideDicarboxylic acid / Diacyl chlorideAmideEnhanced thermal stability, potential for hydrogen bonding.
PolyurethaneDiisocyanateUrethaneElasticity, toughness, and abrasion resistance.
Poly(ester amide)Dicarboxylic acid / Diacyl chlorideEster and AmideCombination of properties from polyesters and polyamides, potential biodegradability.
PolyetherDihalide (via Williamson ether synthesis)EtherIncreased flexibility.

Utilization in Material Science

The unique combination of functional groups in this compound also lends itself to various applications in material science, from the development of specialty chemicals to the synthesis of advanced materials.

Development of Specialty Chemicals

The amino groups in this compound suggest its potential use as a curing agent for epoxy resins. pcimag.comgoogle.comthreebond.co.jppaint.orgresearchgate.net Amine hardeners react with the epoxide groups of the resin to form a cross-linked thermoset polymer. threebond.co.jp The aromatic amine and the aliphatic amine in the molecule would exhibit different reactivities, potentially allowing for a controlled curing process. The resulting cured epoxy resin would likely exhibit high glass transition temperatures and good mechanical properties due to the rigid aromatic ring and the potential for hydrogen bonding from the hydroxyl groups. google.com

Additionally, the structure of this compound, with its polar amino and hydroxyl groups and a less polar phenylpropane backbone, imparts amphiphilic character to the molecule. This suggests potential applications as a component in the formulation of specialty surfactants or surface-active agents. nih.govresearchgate.netpharmapproach.com

Polymer Applications (e.g., emulsifiers, dispersants, solubility enhancers)

Precursors for Advanced Materials (e.g., dendrimers, bioreceptors)

The structure of this compound, with its multiple reactive sites, makes it a candidate for the synthesis of more complex, highly branched macromolecules like dendrimers. nih.govmdpi.comnih.govmdpi.comacs.org Dendrimers are typically built from a central core molecule with repeating branched units. nih.govmdpi.com The amino groups of this compound could serve as branching points for the divergent synthesis of dendrimers, such as poly(amidoamine) (PAMAM) dendrimers. nih.gov

Furthermore, the ability of the molecule to be incorporated into larger macrocyclic structures suggests its potential as a building block for synthetic receptors, also known as bioreceptors. nih.govrsc.orgnih.govresearchgate.netmdpi.com These macrocycles can be designed to have specific recognition sites for binding to ions or small molecules. nih.govrsc.orgnih.gov The combination of hydrogen bonding capabilities from the amino and hydroxyl groups, along with the potential for π-π stacking interactions from the phenyl ring, could be exploited in the design of selective host-guest complexes. nih.gov

Table 2: Summary of Potential Material Science Applications

Application AreaRole of this compoundKey Functional GroupsPotential Benefits
Specialty ChemicalsCuring agent for epoxy resinsAmino groupsHigh crosslink density, improved thermal properties.
Polymer ApplicationsMonomer for functional polymersAmino and Hydroxyl groupsEnhanced polarity and hydrophilicity.
Advanced MaterialsCore or branching unit for dendrimersAmino groupsCreation of highly branched, well-defined macromolecules.
Advanced MaterialsBuilding block for macrocyclic receptorsAll functional groupsPotential for selective molecular recognition.

Catalytic Applications and Ligand Design

The structural features of this compound make it a promising candidate for applications in catalysis, particularly in the design of chiral ligands for asymmetric synthesis. The presence of multiple coordination sites—the nitrogen atoms of the amino groups and the oxygen atoms of the diol—allows for the formation of stable complexes with a variety of metal centers.

Chiral aminodiols are a well-established class of ligands in asymmetric catalysis, capable of inducing enantioselectivity in a range of chemical reactions. While specific research on this compound as a catalytic ligand is not extensively documented, its structural similarity to other effective aminodiol ligands suggests its potential in this area. The synthesis of derivatives, such as Schiff bases from the reaction of the amino groups with aldehydes, could yield a library of multidentate ligands. These ligands could then be complexed with transition metals to create catalysts for reactions like asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

The potential for this compound in polymerization catalysis is also noteworthy. The amino and hydroxyl groups can act as initiating sites for ring-opening polymerization of cyclic esters like lactide and caprolactone, leading to the formation of biodegradable polymers. The bifunctional nature of the molecule could allow for the synthesis of well-defined polymer architectures.

Chemical Reagent in Specific Organic Reactions

In the realm of organic synthesis, this compound can serve as a versatile building block and reagent. The aromatic amine functionality is a precursor to a wide array of chemical transformations. numberanalytics.comwikipedia.org

One of the primary reactions of aromatic amines is diazotization, which involves the conversion of the amino group into a diazonium salt. This intermediate can then undergo various substitution reactions to introduce a wide range of functional groups onto the aromatic ring, a process fundamental to the synthesis of many organic compounds, including dyes and pharmaceuticals. numberanalytics.com

Furthermore, the amino groups can participate in coupling reactions to form new carbon-nitrogen bonds. thinkdochemicals.com The diol functionality also offers avenues for derivatization, such as esterification or etherification, to modify the compound's physical and chemical properties. The presence of both amino and hydroxyl groups allows for the synthesis of complex heterocyclic structures through intramolecular cyclization reactions. Aromatic amides, which can be formed from this compound, are versatile intermediates in organic synthesis and can be transformed into various other functional groups. numberanalytics.com

Environmental Chemistry Applications

The unique combination of functional groups in this compound suggests its potential use in various environmental remediation technologies.

While direct studies on the use of this compound in water treatment are limited, its functional groups are characteristic of compounds used as flocculants and chelating agents for the removal of pollutants. The amino groups can be protonated to create cationic sites, which can interact with negatively charged colloidal particles in water, leading to flocculation and sedimentation.

The presence of multiple nitrogen and oxygen atoms in this compound makes it a potential chelating agent for heavy metal ions. thinkdochemicals.comthinkdochemicals.comgreen-mountainchem.com These functional groups can coordinate with metal ions, forming stable complexes and facilitating their removal from contaminated water sources. thinkdochemicals.com The effectiveness of a chelating agent is dependent on factors such as the nature of the donor atoms and the pH of the medium. thinkdochemicals.com By immobilizing this compound onto a solid support, such as silica (B1680970) gel or a polymer resin, a reusable sorbent for heavy metal remediation could be developed.

Table 1: Potential Metal Chelation Properties

Functional GroupPotential Metal Ion Interaction
Aromatic AmineCoordination with soft metal ions
Aliphatic AmineCoordination with various transition metal ions
Diol (hydroxyl groups)Coordination with hard metal ions

This multi-dentate character could lead to high binding affinities for a range of metal pollutants.

Amine-based solvents are the current industry standard for the capture of carbon dioxide (CO2) from flue gas streams. mdpi.comresearchgate.netmdpi.com The mechanism of CO2 capture by amines typically involves a chemical reaction to form carbamates. mdpi.com Alkanolamines, which contain both amino and hydroxyl groups, are a prominent class of compounds used for this purpose. mdpi.comresearchgate.net

This compound, being an aminodiol, fits the structural profile of a potential CO2 absorbent. The presence of two amino groups could theoretically allow for a higher CO2 loading capacity compared to monoamines. The hydroxyl groups can also contribute to the absorption process by increasing the solubility of the compound in aqueous solutions and potentially influencing the reaction kinetics. Further research would be needed to evaluate its absorption capacity, kinetics, and stability under industrial conditions.

Table 2: Comparison of Amine Types for CO2 Capture

Amine TypeGeneral CharacteristicsPotential Role of this compound
Primary AminesFast reaction kinetics, form stable carbamatesThe aliphatic primary amine could contribute to rapid CO2 uptake.
Aromatic AminesGenerally lower basicity and slower reaction ratesThe aromatic amine might have a lower reactivity but could influence the overall properties of the solvent blend.
AlkanolaminesGood balance of reactivity and solubility, reduced volatility due to hydroxyl groupsThe diol functionality could enhance solubility and reduce solvent loss.

Comparative Studies and Structure Reactivity Relationships

Analysis of Substituent Effects on Chemical Reactivity and Stereoselectivity

The reactivity of the 2-amino-1,3-diol scaffold is significantly influenced by the nature of its substituents. In 2-Amino-1-(4-aminophenyl)propane-1,3-diol, the key functional groups—the primary amino group at C2, the two hydroxyl groups at C1 and C3, and the aminophenyl group at C1—dictate its chemical profile.

The primary amino group at C2 is a key site for reactions. It can be chemo-selectively reacted with various electrophiles to form functional diol intermediates. This selective reactivity allows the amino group to be modified while leaving the hydroxyl groups intact, a strategy that is foundational for synthesizing a variety of functional monomers and other complex molecules. rsc.org

The aminophenyl group at C1 exerts a profound electronic effect on the molecule. The amino group at the para-position is strongly electron-donating, which increases the electron density of the aromatic ring. This activation makes the ring more susceptible to electrophilic aromatic substitution. Furthermore, this electron-donating character influences the reactivity of the adjacent benzylic hydroxyl group at C1.

Stereoselectivity is a critical aspect of the chemistry of 2-amino-1,3-diols due to the presence of two chiral centers at C1 and C2. The spatial arrangement of the amino and hydroxyl groups can direct the stereochemical outcome of subsequent reactions. The stereoselective construction of the 2-amino-1,3-diol moiety is a key step in the synthesis of many biologically active molecules. beilstein-journals.orgnih.gov Synthetic strategies often focus on controlling the stereochemistry during the insertion of the amino and alcohol groups to achieve the desired diastereomer. beilstein-journals.orgnih.gov For instance, stereodivergent syntheses have been developed that allow a single starting material to be selectively transformed into any possible diastereomeric 2-amino-1,3-diol product, highlighting the importance of both reagent and substrate control in these transformations. rsc.org

Comparison with Related Amino Alcohol Scaffolds

To better understand the unique properties of this compound, it is useful to compare it with its structural analogues. These comparisons highlight how modifications to the core structure affect its physical and chemical properties.

2-aminopropane-1,3-diol (Serinol): This compound is the parent scaffold, lacking the 4-aminophenyl substituent. seemafinechem.comchemicalbook.comhsppharma.comnih.gov Serinol is a stable, hygroscopic, and highly water-soluble solid. seemafinechem.comhsppharma.com The absence of the bulky and lipophilic aminophenyl group makes it significantly more polar. Its chemical reactivity is centered on its primary amino and two hydroxyl groups, making it a versatile building block in the synthesis of pharmaceuticals and polymers. chemicalbook.comchemicalbook.com

N-Substituted Analogues: Replacing the hydrogens on the C2-amino group with alkyl or benzyl (B1604629) groups drastically alters the compound's properties.

2-(dimethylamino)propane-1,3-diol: This tertiary amine is synthesized from serinol. chemicalbook.com The presence of the methyl groups increases steric hindrance around the nitrogen and changes its basicity. It no longer possesses the reactive N-H bonds of a primary amine, precluding it from undergoing reactions like acylation in the same manner. nih.gov

2-(dibenzylamino)propane-1,3-diol: The two benzyl groups introduce significant steric bulk and lipophilicity. nih.gov This analogue is far less polar than serinol. The bulky dibenzylamino group can influence the reactivity of the nearby hydroxyl groups and is expected to have different chelating properties and biological interactions compared to the primary amine. nih.gov

Table 1. Comparison of this compound and its Structural Analogues
Compound NameKey Structural Difference from Target CompoundMolecular FormulaMolecular Weight (g/mol)Notable Property Changes
This compoundReference CompoundC₉H₁₄N₂O₂182.22Contains aromatic and primary amino groups.
2-aminopropane-1,3-diol (Serinol)Lacks the 4-aminophenyl group at C1.C₃H₉NO₂91.11 nih.govSignificantly more polar, highly water-soluble. seemafinechem.comhsppharma.com
2-(dimethylamino)propane-1,3-diolLacks the 4-aminophenyl group; C2-amino group is dimethylated (tertiary amine).C₅H₁₃NO₂119.16 nih.govIncreased steric hindrance at C2; lacks N-H bonds for acylation. chemicalbook.comnih.gov
2-(dibenzylamino)propane-1,3-diolLacks the 4-aminophenyl group; C2-amino group is dibenzylated (tertiary amine).C₁₇H₂₁NO₂271.35 nih.govHighly lipophilic and sterically hindered due to benzyl groups. nih.gov

A particularly insightful comparison is with the nitro-substituted analogue, 2-amino-1-(4-nitrophenyl)propane-1,3-diol. This compound is a direct synthetic precursor to this compound, with the key difference being a nitro group (-NO₂) in place of the para-amino group on the phenyl ring.

The nitro group is a powerful electron-withdrawing group, which has the opposite electronic effect of the electron-donating amino group. This fundamental difference leads to significant changes in reactivity:

Aromatic Ring Reactivity: The phenyl ring in the nitro-analogue is deactivated towards electrophilic substitution and activated towards nucleophilic aromatic substitution.

Benzylic Reactivity: The electron-withdrawing nitro group increases the acidity of the benzylic hydroxyl proton (at C1) and makes the benzylic carbon more electrophilic.

Basicity: The amino group at C2 is expected to be less basic in the nitro-analogue due to the inductive electron-withdrawing effect of the nearby nitrophenyl group.

This nitro-analogue is a well-studied compound, often referred to as chloramphenicol (B1208) base. sigmaaldrich.com The physical properties of these two closely related compounds reflect their structural differences.

Table 2. Comparison of Physicochemical Properties: Amino vs. Nitro Analogues
PropertyThis compound2-amino-1-(4-nitrophenyl)propane-1,3-diol
Molecular FormulaC₉H₁₄N₂O₂C₉H₁₂N₂O₄ sigmaaldrich.com
Molecular Weight (g/mol)182.22212.20 sigmaaldrich.com
Key Substituent EffectElectron-donating (-NH₂)Electron-withdrawing (-NO₂)
AppearanceData not availableWhite to orange-green powder/crystal. tcichemicals.com
Melting Point (°C)Data not available162 - 167. tcichemicals.com

Exploration of Diastereomeric and Enantiomeric Variations

The structure of this compound contains two stereogenic centers at the C1 and C2 positions. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers. The relative configuration of the substituents at C1 and C2 defines the diastereomers, which are designated as erythro and threo.

Threo diastereomers: (1R,2R) and (1S,2S) configurations.

Erythro diastereomers: (1R,2S) and (1S,2R) configurations.

The specific spatial arrangement of the hydroxyl and amino groups in each diastereomer has a significant impact on its physical properties, such as melting point, solubility, and chromatographic behavior, due to differences in intramolecular hydrogen bonding and crystal packing.

The biological and chemical properties of these stereoisomers can vary significantly. Therefore, stereoselective synthesis is of paramount importance to produce a single, desired isomer. nih.gov Much of the detailed stereochemical work has been performed on related analogues, such as 2-amino-1-phenyl-1,3-propanediol (B1266665) and the more widely studied 2-amino-1-(4-nitrophenyl)propane-1,3-diol. sigmaaldrich.compharmaffiliates.comsigmaaldrich.com For the nitrophenyl analogue, the D-(-)-threo isomer corresponds to the (1R,2R) configuration, while the L-(+)-threo isomer is the (1S,2S) enantiomer. sigmaaldrich.compharmaffiliates.com

The distinct stereochemistry of erythro and threo isomers can lead to different outcomes in chemical reactions, particularly those where the existing chiral centers influence the formation of new ones. osti.gov The ability to synthesize specific diastereomers, such as the anti (or threo) aminodiols, is a key objective in synthetic strategies targeting complex natural products and pharmaceuticals. rsc.org

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The development of efficient and stereoselective synthetic routes is paramount for the broader application of 2-Amino-1-(4-aminophenyl)propane-1,3-diol. Current research into the synthesis of similar 2-amino-1,3-diols provides a foundation for future work on this specific compound.

One promising avenue is the exploration of asymmetric aminohydroxylation . This powerful technique allows for the direct introduction of both an amino and a hydroxyl group across a double bond with high stereocontrol. nih.gov Future research could focus on developing catalytic systems tailored for substrates that would yield this compound with high enantiomeric excess.

Another area of interest lies in the use of biocatalysis . Enzymes, with their inherent stereoselectivity, could offer a green and efficient alternative to traditional chemical synthesis. Researchers may investigate the use of engineered enzymes to catalyze key steps in the synthesis of this aminodiol.

Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency. Continuous-flow reactors could enable precise control over reaction parameters, leading to higher yields and purity.

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric AminohydroxylationHigh stereocontrol, direct functionalizationDevelopment of tailored catalysts
BiocatalysisHigh stereoselectivity, environmentally friendlyEnzyme engineering and screening
Flow ChemistryImproved safety, scalability, and consistencyReactor design and process optimization

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced computational and experimental techniques can provide deep insights into the underlying pathways.

Density Functional Theory (DFT) calculations can be employed to model reaction intermediates and transition states, providing a theoretical framework to understand reactivity and selectivity. For instance, DFT could be used to elucidate the mechanism of metal-catalyzed reactions involving this aminodiol as a ligand.

In-situ spectroscopic techniques , such as ReactIR and NMR spectroscopy, can be utilized to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. These studies are essential for understanding the intricate details of how this compound participates in chemical transformations.

Exploration of Undiscovered Chemical Transformations

The unique arrangement of functional groups in this compound—two hydroxyl groups, a primary aliphatic amine, and a primary aromatic amine—presents a rich landscape for exploring novel chemical transformations.

One area ripe for investigation is the selective functionalization of its various reactive sites. Developing synthetic methodologies to selectively modify one functional group in the presence of others would unlock a vast chemical space of derivatives with potentially unique properties.

The intramolecular cyclization of this compound and its derivatives could lead to the formation of novel heterocyclic scaffolds. These structures could serve as building blocks for more complex molecules with interesting biological or material properties. Research in this area could focus on catalyst development to control the regioselectivity and stereoselectivity of these cyclization reactions.

Expanding Non-Biomedical Applications in Materials and Catalysis

While analogues of this compound have been explored for biomedical applications, its potential in materials science and catalysis remains largely untapped.

Materials Science

The diol and diamine functionalities make this compound an attractive monomer for the synthesis of novel polymers. Its structure could be incorporated into polyurethanes, polyamides, and polyesters, potentially imparting unique properties such as improved thermal stability, altered solubility, or specific functionalities.

A particularly interesting application is its use as a precursor for functional cyclic carbonate monomers . Research has shown that 2-amino-1,3-propanediols can be converted into cyclic carbonates, which can then undergo ring-opening polymerization to produce biodegradable polymers. rsc.org The presence of the aminophenyl group in this compound could introduce additional functionality into the resulting polymers, making them suitable for a range of applications, from drug delivery to advanced coatings.

Polymer TypePotential PropertiesResearch Direction
PolyurethanesEnhanced thermal stability, specific functionalitiesSynthesis and characterization of novel polyurethanes
PolyamidesAltered solubility, improved mechanical propertiesExploration of polymerization conditions
Biodegradable PolymersFunctional materials for biomedical and other applicationsSynthesis of functional cyclic carbonate monomers

Catalysis

The chiral nature of this compound makes it a promising candidate for use as a ligand in asymmetric catalysis . Metal complexes incorporating this aminodiol could be effective catalysts for a variety of enantioselective transformations, such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions.

Future research could focus on the synthesis and characterization of various metal complexes of this compound and their evaluation as catalysts in a range of asymmetric reactions. The electronic and steric properties of the ligand could be fine-tuned by modifying the aminophenyl group to optimize catalytic activity and enantioselectivity. The presence of multiple coordination sites (the two hydroxyl groups and two amino groups) could also lead to the formation of interesting multinuclear metal complexes with unique catalytic properties.

Q & A

Q. What are the optimal synthetic routes for 2-amino-1-(4-aminophenyl)propane-1,3-diol, and how can reaction parameters be optimized?

Methodological Answer: The compound can be synthesized via hydrogenation of nitro precursors or reductive amination. For example:

  • Hydrogenation: Catalytic hydrogenation (e.g., Pd/C) under 1–3 bar H₂ pressure at 25–50°C reduces nitro groups to amines while preserving diol functionality. Adjusting solvent polarity (e.g., ethanol vs. THF) improves yield .
  • Reductive Amination: Reacting a ketone intermediate with ammonia and NaBH₄ in methanol at 0–5°C achieves selective amination. Monitor pH (7–8) to avoid over-reduction .

Key Parameters:

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 wt% Pd>90% conversion
Temperature30–40°CMinimizes side products
Reaction Time12–24 hrsCompletes reduction

Q. How can reversed-phase HPLC be validated for quantifying this compound in complex matrices?

Methodological Answer: Use a C18 column (250 × 4.6 mm, 5 µm) with UV detection at 278 nm (λmax for aromatic amines). Mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) with gradient elution (10–50% B over 20 min). Validate per ICH guidelines:

  • Linearity: R² ≥ 0.999 over 0.1–100 µg/mL.
  • LOD/LOQ: 0.03 µg/mL and 0.1 µg/mL, respectively .

Critical Considerations:

  • Adjust pH to 2.5–3.0 to protonate amine groups and reduce tailing.
  • Spike recovery tests (95–105%) confirm matrix compatibility .

Advanced Research Questions

Q. What mechanistic insights explain the formation of polymorphic forms during crystallization?

Methodological Answer: Polymorphism arises from solvent-solute interactions and cooling rates. For example:

  • Form I (Stable): Crystallizes from ethanol/water (1:1) at 0.5°C/min. Characterized by PXRD peaks at 2θ = 12.3°, 15.7°, and 18.2°.
  • Form II (Metastable): Forms in acetone under rapid cooling (5°C/min), with peaks at 2θ = 11.9°, 16.1°.

Mechanistic Drivers:

  • Hydrogen-bonding networks differ: Form I has interlayer NH···O interactions, while Form II exhibits intramolecular H-bonds .
  • Use DSC to identify endotherms (Form I: mp 162–168°C; Form II: mp 155–160°C) .

Q. How do competing reaction pathways impact enantiomeric purity in asymmetric synthesis?

Methodological Answer: Chiral auxiliaries (e.g., (R)-BINOL) or enzymes (e.g., lipase B) enforce stereocontrol. Key factors:

  • Kinetic Resolution: Use (−)-sparteine to bias the transition state, achieving >95% ee. Monitor via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) .
  • Byproduct Mitigation: Add 2,2,6,6-tetramethylpiperidine (TMP) to scavenge trace acids that promote racemization .

Q. How can NMR spectral overlaps be resolved for structural confirmation?

Methodological Answer: Employ 2D techniques (HSQC, HMBC) to assign signals:

  • ¹H NMR (D₂O): δ 3.45–3.70 (m, 2H, CH₂OH), δ 4.10 (d, J = 6.5 Hz, 1H, CHNH₂), δ 6.85–7.20 (m, 4H, Ar-H) .
  • ¹³C NMR: δ 62.1 (C-OH), δ 70.3 (C-NH₂), δ 128.5–134.0 (Ar-C).

Resolution Strategies:

  • Use DMSO-d₆ to slow exchange broadening of NH₂ protons.
  • Compare with DFT-calculated shifts (B3LYP/6-311+G**) .

Stability and Degradation

Q. What accelerated stability conditions predict hydrolytic degradation pathways?

Methodological Answer: Expose the compound to:

  • Acidic Hydrolysis: 0.1 M HCl at 40°C for 24 hrs → forms 4-aminobenzoic acid (LC-MS: m/z 138.1).
  • Oxidative Stress: 3% H₂O₂ at 25°C → generates nitroso derivatives (UV-Vis λ = 310 nm) .

Degradation Kinetics:

Conditionk (hr⁻¹)t₁/₂ (hr)
pH 1.0, 50°C0.01546
pH 9.0, 50°C0.03222

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